molecular formula C10H7F3O2 B12100413 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B12100413
M. Wt: 216.16 g/mol
InChI Key: LRAGUVJXYPMJLZ-UHFFFAOYSA-N
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Description

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C10H7F3O2 and a molecular weight of 216.16 g/mol . This compound is of interest due to its unique structure, which includes both fluorinated and aromatic components, making it a valuable subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 4-fluorobenzaldehyde with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one is unique due to its combination of a difluoroethenyl group and a fluorophenyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

2-(2,2-difluoroethenoxy)-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C10H7F3O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2

InChI Key

LRAGUVJXYPMJLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC=C(F)F)F

Origin of Product

United States

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